molecular formula C26H25ClN2O5 B11203966 9-Chloro-2-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-2-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11203966
M. Wt: 480.9 g/mol
InChI Key: ZWKXBJVDQFYTLR-UHFFFAOYSA-N
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Description

4-[9-CHLORO-2-(3-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2,6-DIMETHOXYPHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a chlorinated phenyl group, a methoxyphenyl group, and a dihydropyrazolobenzoxazin core

Preparation Methods

The synthesis of 4-[9-CHLORO-2-(3-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2,6-DIMETHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolobenzoxazin core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorinated phenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions.

    Final methylation: The final step involves methylation of the phenolic hydroxyl groups using methylating agents such as methyl iodide under basic conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-[9-CHLORO-2-(3-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2,6-DIMETHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

    Hydrolysis: The ether bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding phenols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

4-[9-CHLORO-2-(3-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2,6-DIMETHOXYPHENYL METHYL ETHER has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a ligand in binding studies.

    Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[9-CHLORO-2-(3-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2,6-DIMETHOXYPHENYL METHYL ETHER would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 4-[9-CHLORO-2-(3-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-2,6-DIMETHOXYPHENYL METHYL ETHER include other pyrazolobenzoxazin derivatives and compounds with similar functional groups These compounds may share some chemical properties but differ in their specific biological activities or applications

Properties

Molecular Formula

C26H25ClN2O5

Molecular Weight

480.9 g/mol

IUPAC Name

9-chloro-2-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H25ClN2O5/c1-30-18-7-5-6-15(10-18)20-14-21-19-13-17(27)8-9-22(19)34-26(29(21)28-20)16-11-23(31-2)25(33-4)24(12-16)32-3/h5-13,21,26H,14H2,1-4H3

InChI Key

ZWKXBJVDQFYTLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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